2-[4-(Methylamino)piperidin-1-yl]ethan-1-ol chemical properties
2-[4-(Methylamino)piperidin-1-yl]ethan-1-ol chemical properties
An In-Depth Technical Guide to the Chemical Properties of 2-[4-(Methylamino)piperidin-1-yl]ethan-1-ol
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of the piperidine derivative, 2-[4-(Methylamino)piperidin-1-yl]ethan-1-ol. Piperidine scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active molecules and natural products.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the molecule's structure, reactivity, and handling. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogs and established principles of organic chemistry to provide a robust predictive profile.
Introduction and Molecular Structure
2-[4-(Methylamino)piperidin-1-yl]ethan-1-ol is a disubstituted piperidine derivative featuring a methylamino group at the C4 position and a 2-hydroxyethyl group at the N1 position. The core piperidine ring, a saturated six-membered heterocycle containing nitrogen, is a key pharmacophore in numerous pharmaceuticals. The substituents—a secondary amine and a primary alcohol—impart specific physicochemical properties that influence its solubility, basicity, and potential for further chemical modification.
The molecular structure consists of three key functional domains:
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A tertiary amine: The piperidine ring nitrogen, which is expected to be basic.
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A secondary amine: The methylamino group at the 4-position, also contributing to the molecule's basicity.
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A primary alcohol: The hydroxyethyl substituent, which provides a site for hydrogen bonding and potential esterification or oxidation reactions.
Physicochemical Properties
Table 1: Predicted and Analog-Based Physicochemical Properties
| Property | Predicted/Inferred Value for 2-[4-(Methylamino)piperidin-1-yl]ethan-1-ol | Data for Analog: 2-(4-Aminopiperidin-1-yl)ethan-1-ol[3][5] |
| Molecular Formula | C₈H₁₈N₂O | C₇H₁₆N₂O |
| Molecular Weight | 158.24 g/mol | 144.21 g/mol |
| Appearance | Predicted to be a solid or viscous liquid at room temperature. | White Solid[4] |
| logP (Octanol-Water Partition Coefficient) | Predicted to be slightly higher than -0.8 | -0.8 (Computed)[5] |
| Topological Polar Surface Area (TPSA) | 41.5 Ų (Computed) | 49.5 Ų (Computed)[3][5] |
| Hydrogen Bond Donors | 2 | 2[3] |
| Hydrogen Bond Acceptors | 3 | 3[3] |
| Rotatable Bonds | 3 | 2[3] |
| Storage | Recommended: Sealed in a dry environment at 2-8°C. | Sealed in dry, 2-8°C[3] |
Synthesis and Reactivity
Proposed Synthetic Pathway
A robust and efficient synthesis of 2-[4-(Methylamino)piperidin-1-yl]ethan-1-ol can be envisioned starting from commercially available 1-Boc-4-piperidone. This multi-step synthesis involves a reductive amination followed by N-alkylation and deprotection, as outlined below. This general strategy is a common and effective method for preparing N-substituted 4-aminopiperidine derivatives.
Protocol 1: Proposed Synthesis of 2-[4-(Methylamino)piperidin-1-yl]ethan-1-ol
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Step 1: Reductive Amination. To a solution of 1-Boc-4-piperidone in methanol, add a solution of methylamine. Stir the mixture at room temperature for 1-2 hours to form the intermediate imine/enamine. Cool the reaction to 0°C and add sodium borohydride (NaBH₄) portion-wise. Allow the reaction to warm to room temperature and stir for 12-18 hours. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then dried and concentrated to yield tert-butyl 4-(methylamino)piperidine-1-carboxylate.
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Step 2: N-Alkylation. Dissolve the product from Step 1 in a polar aprotic solvent such as acetonitrile. Add potassium carbonate as a base, followed by 2-bromoethanol. Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed. Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The crude product, tert-butyl 4-(methylamino)-1-(2-hydroxyethyl)piperidine-1-carboxylate, can be purified by column chromatography.
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Step 3: Boc Deprotection. Dissolve the purified product from Step 2 in a solvent such as dichloromethane or 1,4-dioxane. Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane. Stir the mixture at room temperature for 2-4 hours. The solvent and excess acid are removed under reduced pressure to yield the final product, 2-[4-(Methylamino)piperidin-1-yl]ethan-1-ol, typically as a salt.
Caption: Proposed synthetic route for 2-[4-(Methylamino)piperidin-1-yl]ethan-1-ol.
Chemical Reactivity
The reactivity of 2-[4-(Methylamino)piperidin-1-yl]ethan-1-ol is dictated by its three primary functional groups:
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Tertiary Piperidine Nitrogen: This nitrogen is basic and can be protonated to form a salt. It can also act as a nucleophile in certain reactions, although it is sterically hindered.
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Secondary Methylamino Group: This is also a basic and nucleophilic center. It can undergo acylation, alkylation, and other standard amine reactions.
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Primary Hydroxyl Group: The alcohol can be oxidized to an aldehyde or carboxylic acid, or it can be converted to an ether or ester. It can also be substituted with a halogen, for example, through reaction with thionyl chloride.
Analytical Characterization Workflow
A comprehensive characterization of the synthesized 2-[4-(Methylamino)piperidin-1-yl]ethan-1-ol is essential to confirm its identity and purity. The following workflow outlines the standard analytical techniques that should be employed.
Protocol 2: Analytical Characterization
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: To confirm the presence of all proton environments, including the ethyl group, the methyl group, and the piperidine ring protons. The chemical shifts and coupling constants will provide information about the connectivity of the molecule.
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¹³C NMR: To identify all unique carbon atoms in the molecule.
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Mass Spectrometry (MS):
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To determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
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Infrared (IR) Spectroscopy:
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To identify the key functional groups, specifically the O-H stretch of the alcohol and the N-H stretch of the secondary amine.
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Purity Analysis:
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High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
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Elemental Analysis: To determine the percentage composition of carbon, hydrogen, and nitrogen, and to confirm the empirical formula.
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Caption: Standard workflow for the analytical characterization of the title compound.
Potential Applications in Research and Development
Piperidine derivatives are widely used as building blocks in the synthesis of pharmaceuticals.[2] The specific structure of 2-[4-(Methylamino)piperidin-1-yl]ethan-1-ol, with its multiple points for chemical modification, makes it a versatile intermediate for creating libraries of compounds for screening. Potential areas of application include the development of CNS-active agents, analgesics, and antihistamines, where the piperidine moiety is a common structural feature.
Safety and Handling
While specific toxicity data for this compound is unavailable, it should be handled with the standard precautions for laboratory chemicals. Based on analogs, it may be harmful if swallowed and could cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
References
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Schepmann, D., et al. (2015). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 10(7), 1235-1246. [Link]
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PubChem. 2-(4-Aminopiperidin-1-yl)ethan-1-ol. [Link]
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Kiricojević, V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793-802. [Link]
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Raj, A. A., & Ponnuswamy, M. N. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]
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PubChem. 1-(2-methoxyethyl)-N-methylpiperidin-4-amine. [Link]
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SpectraBase. 2-(Piperidin-4-yl)ethan-1-ol, methyl ether. [Link]
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